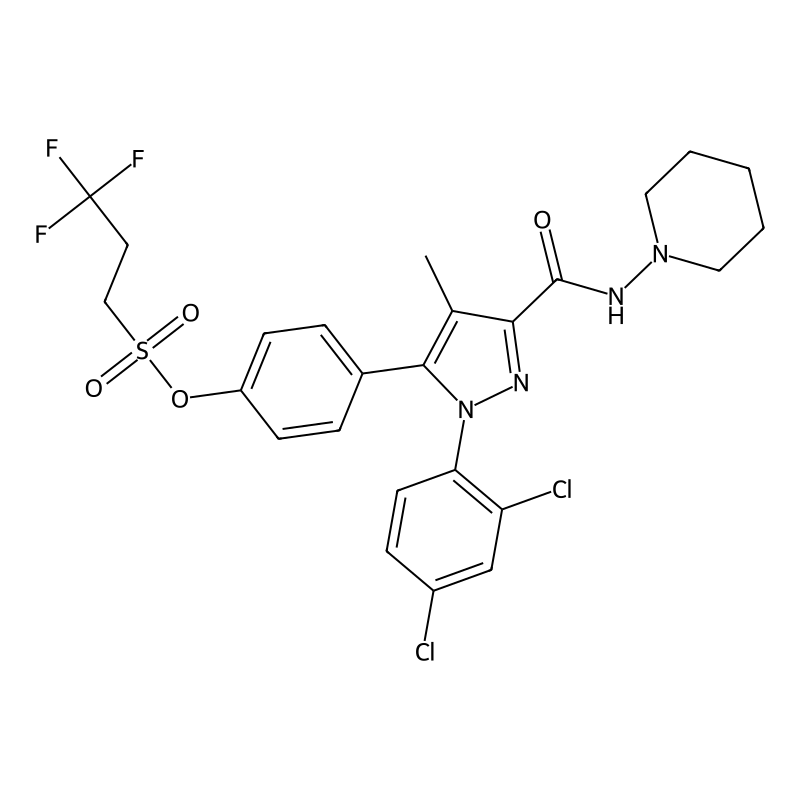

1-Propanesulfonic acid, 3,3,3-trifluoro-, 4-(1-(2,4-dichlorophenyl)-4-methyl-3-((1-piperidinylamino)carbonyl)-1H-pyrazol-5-yl)phenyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

1-Propanesulfonic acid, 3,3,3-trifluoro-, 4-(1-(2,4-dichlorophenyl)-4-methyl-3-((1-piperidinylamino)carbonyl)-1H-pyrazol-5-yl)phenyl ester is a complex organic compound notable for its unique chemical structure and potential applications in pharmaceuticals. This compound features a trifluoromethyl group, which is known to enhance the biological activity of many organic molecules. The presence of a piperidinyl group suggests potential interactions with biological targets, particularly in medicinal chemistry.

- Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield the corresponding acid and alcohol.

- Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles can attack the carbon atom attached to the trifluoromethyl group.

- Reduction: The compound may also undergo reduction reactions, particularly at the carbonyl functional groups.

1-Propanesulfonic acid, 3,3,3-trifluoro-, 4-(1-(2,4-dichlorophenyl)-4-methyl-3-((1-piperidinylamino)carbonyl)-1H-pyrazol-5-yl)phenyl ester has shown promise in various biological assays. Its structural components suggest potential activity as an antibiotic adjuvant, particularly against resistant strains of bacteria such as Acinetobacter baumannii . The pyrazole moiety is often associated with anti-inflammatory and analgesic properties.

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring: This can be achieved through condensation reactions involving hydrazines and appropriate carbonyl compounds.

- Esterification: The reaction of the resulting carboxylic acid with 1-propanesulfonic acid under acidic conditions to form the ester.

- Functional Group Modifications: Additional steps may involve introducing the trifluoromethyl group via electrophilic fluorination methods or other synthetic routes.

Specific methodologies can vary based on desired purity and yield.

The compound has potential applications in:

- Pharmaceuticals: As a candidate for developing new antibiotics or as an adjuvant in existing antibiotic therapies.

- Agriculture: Potential use in agrochemicals due to its ability to interact with biological systems.

- Material Science: The unique properties of trifluoromethyl compounds make them valuable in creating specialized materials.

Interaction studies involving this compound often focus on its binding affinity to various biological targets. Preliminary studies suggest that it may interact with bacterial enzymes or receptors involved in antibiotic resistance mechanisms. The presence of the piperidinyl group enhances its ability to penetrate biological membranes, potentially increasing its efficacy as an antimicrobial agent.

Similar Compounds

Several compounds share structural similarities with 1-Propanesulfonic acid, 3,3,3-trifluoro-, 4-(1-(2,4-dichlorophenyl)-4-methyl-3-((1-piperidinylamino)carbonyl)-1H-pyrazol-5-yl)phenyl ester. These include:

- 4-(1-(2,4-Dichlorophenyl)-4-methyl-3-(pyridin-2-yl)pyrazol-5-yl)phenol: Similar pyrazole structure but lacks the sulfonic acid moiety.

- Trifluoromethyl derivatives of pyrazoles: Such as those used in anti-inflammatory drugs.

- Piperidine-containing compounds: Known for their diverse biological activities.

Comparison TableCompound Name Structural Features Biological Activity 1-Propanesulfonic acid derivative Trifluoromethyl, piperidinyl Antibiotic adjuvant 4-(1-(2,4-Dichlorophenyl)-4-methylpyrazol Pyrazole ring Potential anti-inflammatory Piperidine derivatives Piperidine ring Diverse pharmacological effects

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Propanesulfonic acid derivative | Trifluoromethyl, piperidinyl | Antibiotic adjuvant |

| 4-(1-(2,4-Dichlorophenyl)-4-methylpyrazol | Pyrazole ring | Potential anti-inflammatory |

| Piperidine derivatives | Piperidine ring | Diverse pharmacological effects |

This compound's unique combination of functional groups distinguishes it from others in its class, particularly regarding its potential efficacy against resistant bacterial strains and its application in medicinal chemistry.